Melarsoprol

Description

This compound is under investigation in clinical trial NCT00330148 (Randomized Clinical Trial of Three Drug Combinations for Late-Stage Gambiense Human African Trypanosomiasis).

This compound has been reported in Carica papaya and Xenorhabdus nematophila with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Arsenical used in trypanosomiases. It may cause fatal encephalopathy and other undesirable side effects.

See also: Roxarsone (related).

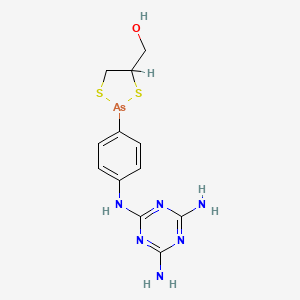

Structure

2D Structure

Propriétés

IUPAC Name |

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZMTMYPZHVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AsN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862033 | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-79-1 | |

| Record name | Melarsoprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsoprol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsoprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melarsoprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Melarsoprol Action in Trypanosoma brucei: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsoprol, a trivalent arsenical, has been a cornerstone in the treatment of late-stage Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei. Despite its significant toxicity, its ability to cross the blood-brain barrier has made it indispensable for treating neurological-stage infections. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's trypanocidal activity, focusing on its uptake, metabolic activation, primary target engagement, and the downstream cellular consequences.

Drug Uptake and Metabolic Activation

This compound is a prodrug that is rapidly metabolized into its active form, melarsen oxide.[1][2] The uptake of this compound and its active metabolite into T. brucei is a critical first step and is primarily mediated by two key transporters: the P2 adenosine transporter (TbAT1) and aquaglyceroporin 2 (TbAQP2).[3]

The metabolic activation of this compound to melarsen oxide is a rapid process that occurs in vivo.[3] This conversion is essential for its trypanocidal activity.

Primary Mechanism of Action: Inhibition of the Trypanothione Reductase System

The principal target of melarsen oxide is the trypanothione reductase (TR) system, which is unique to trypanosomatids and functionally replaces the glutathione/glutathione reductase system found in mammals.[1] This system is central to the parasite's defense against oxidative stress.

Melarsen oxide reacts with the dithiol trypanothione (T(SH)₂) to form a stable adduct known as Mel T.[3] Mel T is a potent competitive inhibitor of trypanothione reductase (TR).[4] The inhibition of TR prevents the regeneration of T(SH)₂ from its oxidized form, trypanothione disulfide (TS₂). This disruption of the trypanothione cycle leads to an accumulation of reactive oxygen species (ROS), causing widespread cellular damage and ultimately, cell death.[1]

Downstream Cellular Effects

The inhibition of the trypanothione system has several critical downstream consequences for the parasite:

-

Oxidative Stress: The inability to regenerate reduced trypanothione leads to a buildup of ROS, resulting in damage to proteins, lipids, and DNA.[1]

-

Inhibition of DNA Synthesis: The reducing equivalents from the trypanothione system are necessary for the activity of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA. Inhibition of this pathway ultimately halts DNA replication.

References

The Genesis of an Arsenical: A Technical History of Melarsoprol's Discovery and Development for Sleeping Sickness

For decades, melarsoprol was the paradoxical mainstay in the fight against the fatal second stage of human African trypanosomiasis (HAT), or sleeping sickness. An organoarsenic compound, it was both a life-saving remedy and a potent toxin, a testament to the limited therapeutic arsenal against this neglected tropical disease. This technical guide delves into the history and discovery of this compound, detailing its chemical evolution, the experimental methodologies that underpinned its development, and the quantitative data that defined its early clinical profile.

A Legacy of Arsenic: The Precursors to this compound

The story of this compound begins with the early 20th-century exploration of arsenical compounds for chemotherapy. Following Paul Ehrlich's pioneering work, arsenicals became a focus for treating trypanosomiasis. A key precursor to this compound was Atoxyl , which, despite its trypanocidal properties, proved to be toxic, particularly to the optic nerve.

In 1938, the Swiss physician and chemist Ernst Friedheim synthesized melarsen , a melamine derivative of Atoxyl.[1] This was followed in 1940 by the synthesis of its trivalent analogue, melarsen oxide .[2] Trivalent arsenicals were known to be more potent trypanocides, but this increased efficacy came at the cost of severe toxicity.[3]

The turning point came from a serendipitous observation. Friedheim noted that a diet including Swiss cheese seemed to improve patients' tolerance to melarsen oxide.[3] This led to the groundbreaking idea of combining the toxic drug with an arsenic antidote. The antidote of choice was dimercaprol , also known as British Anti-Lewisite (BAL), a dithiol compound developed during World War II to treat poisoning by the arsenic-based chemical warfare agent, lewisite.[1]

The reaction of melarsen oxide with dimercaprol yielded a new, more stable compound: This compound . This innovative step detoxified the arsenical by complexing it, significantly reducing its host toxicity while largely preserving its trypanocidal effect. This compound was introduced for the treatment of sleeping sickness in 1949.[1][2]

Chemical Synthesis and Structure

This compound is chemically known as (2-{4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol.[4] Its synthesis is a direct condensation reaction between melarsen oxide and dimercaprol (BAL).

Mechanism of Action: A Prodrug Approach

This compound itself is a prodrug. In the body, it is metabolized back to its active, more toxic form, melarsen oxide .[4] The trypanocidal activity of melarsen oxide stems from its ability to react with sulfhydryl groups in proteins.[5] Its primary target within the trypanosome is trypanothione , a unique dithiol that is crucial for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress.[5]

Melarsen oxide forms a stable adduct with trypanothione, effectively inhibiting trypanothione reductase, a key enzyme in the parasite's antioxidant defense system.[4][5] This disruption of redox homeostasis leads to an accumulation of reactive oxygen species and ultimately, parasite death. The dimercaprol moiety in this compound is believed to not only reduce host toxicity but also to play a role in the drug's absorption and ability to cross the blood-brain barrier, a critical feature for treating the neurological stage of sleeping sickness.[6]

Experimental Protocols of the Era

Detailed experimental protocols from the 1940s are not always extensively documented in accessible publications. However, based on the scientific practices of the time, the following methodologies were likely employed by Friedheim and his contemporaries to evaluate the efficacy and toxicity of arsenical compounds.

In Vitro Trypanocidal Activity Assay

-

Parasite Culture: Trypanosoma species, such as T. equiperdum or T. brucei, would have been maintained through serial passage in laboratory animals, typically rats or mice.[7]

-

Assay Preparation: Blood from a heavily infected animal would be drawn at peak parasitemia and diluted in a suitable buffer (e.g., phosphate-buffered saline with glucose) to a standardized parasite concentration.[8]

-

Drug Exposure: The arsenical compounds (melarsen oxide and this compound) would be dissolved, likely in a solvent like propylene glycol, and then serially diluted. These dilutions would be added to the parasite suspension in test tubes or other suitable containers.

-

Endpoint Measurement: The primary endpoint would have been the observation of parasite motility under a microscope at various time points.[9] The complete cessation of movement would indicate trypanocidal activity. The minimum concentration of the drug that killed all parasites would be determined.

In Vivo Efficacy in Murine Models

-

Animal Model: Mice were the standard in vivo model for trypanosomiasis research.[7][10]

-

Infection: Mice would be infected intraperitoneally with a standardized dose of trypanosomes.[11]

-

Treatment: Once the infection was established (confirmed by the presence of parasites in a tail blood smear), the mice would be treated with the test compounds. This compound, being insoluble in water, would have been administered intravenously or intraperitoneally in a propylene glycol solution.[4]

-

Monitoring: Parasitemia would be monitored daily by microscopic examination of tail blood.[8]

-

Outcome: The primary outcomes would be the clearance of parasites from the blood and the survival of the treated mice compared to an untreated control group. A curative dose would be the dose that cleared the infection and prevented relapse.

Cytotoxicity Assessment

-

Methodology: Cytotoxicity testing in the 1940s was less sophisticated than modern cell-based assays. It often involved determining the maximum tolerated dose (MTD) in laboratory animals, such as mice or rats.

-

Procedure: Increasing doses of the arsenical compounds would be administered to uninfected animals. The animals would be observed for signs of toxicity and mortality. The MTD would be the highest dose that did not cause death.

-

Comparison: The therapeutic index would then be calculated by comparing the curative dose in infected animals to the maximum tolerated dose in uninfected animals. A higher therapeutic index would indicate a more favorable safety profile.

Quantitative Data from Early Development and Clinical Use

While detailed data from the initial 1949 trials are scarce in modern databases, historical accounts and later studies provide insight into the early quantitative profile of this compound.

Table 1: Comparative Efficacy and Toxicity of Melarsen Oxide and this compound

| Compound | Relative Cytotoxicity | Relative Trypanocidal Activity |

| Melarsen Oxide | 100x | 2.5x |

| This compound | 1x | 1x |

| Data derived from historical accounts comparing the two compounds.[1] |

Table 2: Early Clinical Efficacy and Toxicity of this compound

| Parameter | Value | Reference |

| Efficacy | ||

| Cure Rate (approx.) | ~95% | [4] |

| Toxicity | ||

| Reactive Encephalopathy Incidence | 5-10% | [3] |

| Mortality from Encephalopathy | ~50% | [4] |

| Overall Treatment-Related Mortality | 1-5% | [4][12] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| This compound | ||

| Half-life (by HPLC) | < 1 hour | [7] |

| Half-life (by bioassay) | ~35 hours | [4] |

| Melarsen Oxide (Active Metabolite) | ||

| Time to Peak Plasma Concentration | ~15 minutes | [4] |

| Half-life | ~3.9 hours | [4] |

| Clearance | 21.5 ml/min/kg | [4] |

Conclusion: A Double-Edged Sword

The discovery of this compound was a landmark achievement in the chemotherapy of neglected tropical diseases. Ernst Friedheim's innovative approach of detoxifying a potent arsenical with a chelating agent provided the first effective treatment for the fatal neurological stage of T. b. rhodesiense sleeping sickness. The experimental methodologies of the time, though rudimentary by modern standards, were sufficient to demonstrate its high efficacy. However, the significant toxicity, particularly the risk of a fatal reactive encephalopathy, made this compound a treatment of last resort. For over half a century, it remained a critical, albeit dangerous, tool in the fight against sleeping sickness, paving the way for the development of safer and more effective therapies in the 21st century.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. An In Vitro Assay for Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The importance of 2,3-dimercaptopropinol (British anti-lewisite, BAL) in the trypanocidal activity of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Oral route of transmission: Trypanosoma evansi in a mice model experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trypanosoma vivax Infections: Pushing Ahead with Mouse Models for the Study of Nagana. I. Parasitological, Hematological and Pathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of the 10-Day this compound Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]

Chemical properties and synthesis of melarsoprol

An In-depth Technical Guide on the Chemical Properties and Synthesis of Melarsoprol

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, a critical organoarsenic compound for the treatment of late-stage human African trypanosomiasis (HAT). The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex of melarsen oxide with dimercaprol (also known as British anti-Lewisite, or BAL).[1] It is a highly lipophilic molecule, a characteristic that allows it to cross the blood-brain barrier to treat the neurological stage of sleeping sickness.[2] However, this property also contributes to its very poor water solubility, necessitating its formulation in propylene glycol for intravenous administration.[3] The drug is known to exist as two stereoisomers.[3]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | [4] |

| Synonyms | Mel B, Arsobal, Melarsen Oxide-BAL | [3][4] |

| Molecular Formula | C₁₂H₁₅AsN₆OS₂ | [5] |

| Molar Mass | 398.34 g·mol⁻¹ | [5] |

| CAS Number | 494-79-1 | [4] |

| Appearance | Information not readily available; administered as a 3.6% solution in propylene glycol. | [3][4] |

| Solubility (Water) | 6 mg/L at 25°C (poorly soluble). | |

| Melting Point | Specific melting point data is not readily available in the reviewed literature. | |

| logP (Octanol-Water) | 2.53 | |

| Stereochemistry | Exists as a racemic mixture of two stereoisomers. | [3][5] |

Synthesis of this compound

The synthesis of this compound was developed by Ernst Friedheim and introduced in 1949.[6][7] The process is historically significant and involves the creation of a key precursor, melarsen oxide, which is then complexed with dimercaprol.[2]

The overall synthesis can be understood as a two-stage process:

-

Synthesis of the precursor, Melarsen Oxide , from p-arsanilic acid.

-

Condensation of Melarsen Oxide with Dimercaprol to form the final product, this compound.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H15AsN6OS2 | CID 10311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Activation of Melarsoprol to Melarsen Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioactivation of the trypanocidal agent melarsoprol. This compound, a cornerstone in the treatment of late-stage human African trypanosomiasis (HAT), functions as a prodrug, requiring metabolic conversion to its active form, melarsen oxide, to exert its parasiticidal effects. This document details the biochemical pathways, enzymatic interactions, and kinetic data associated with this critical activation process. It also outlines relevant experimental protocols for the study of this mechanism.

Introduction to this compound and its Activation

This compound is an organoarsenic compound that has been a vital therapeutic for HAT, particularly for infections of the central nervous system caused by Trypanosoma brucei rhodesiense and in cases of Trypanosoma brucei gambiense resistant to other treatments.[1] Its efficacy is entirely dependent on its conversion within the host to the trivalent arsenical, melarsen oxide.[2][3][4] This active metabolite is responsible for the drug's potent, albeit toxic, effects against the trypanosome parasite.

The activation of this compound is a rapid process, with the half-life of the parent drug being less than one hour.[1][3][4] In contrast, melarsen oxide exhibits a longer half-life of approximately 3.9 hours, contributing to the sustained trypanocidal activity observed in patients.[1][3]

The Biochemical Pathway of this compound Activation and Action

The conversion of this compound to melarsen oxide is a critical first step in its mechanism of action. Once formed, melarsen oxide is taken up by the trypanosome, where it interacts with the parasite's unique thiol metabolism, which is centered around trypanothione.

Conversion of this compound to Melarsen Oxide

This compound is a complex of melarsen oxide and dimercaprol.[1] In the host's bloodstream, this complex dissociates, releasing the active melarsen oxide. This conversion can be facilitated by host enzymes, likely in the liver microsomes, although the specific enzymes have not been fully elucidated.[3][4]

The Trypanothione System: The Primary Target of Melarsen Oxide

The key to melarsen oxide's selective toxicity lies in its interaction with the trypanothione system, which is unique to trypanosomatids and absent in their mammalian hosts. This system is crucial for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress.

The central components of this system are:

-

Trypanothione (T(SH)₂): A dithiol composed of two molecules of glutathione joined by a spermidine linker.

-

Trypanothione Reductase (TR): A flavoenzyme responsible for keeping trypanothione in its reduced state.

Melarsen oxide readily forms a stable, cyclical adduct with the two thiol groups of reduced trypanothione, creating a compound known as Mel T.[1][5][6] This sequestration of trypanothione disrupts the parasite's primary defense against oxidative damage.

Furthermore, the Mel T adduct itself is a potent competitive inhibitor of trypanothione reductase.[5][6][7] This inhibition prevents the regeneration of reduced trypanothione, leading to a catastrophic failure of the parasite's antioxidant defenses and ultimately, cell death.[2][8]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of melarsen oxide and its adducts with the trypanothione system.

Table 1: Pharmacokinetic Parameters of this compound and Melarsen Oxide

| Compound | Half-life (t½) | Maximum Plasma Concentration (Cmax) reached | Clearance |

| This compound | < 1 hour[1][3][4] | - | 21.5 ml/min/kg[1][3] |

| Melarsen Oxide | ~ 3.9 hours[1][3] | ~ 15 minutes post-injection[1][3] | - |

Table 2: Kinetic Parameters of Trypanothione Reductase Inhibition

| Inhibitor | Enzyme | Inhibition Type | Kᵢ (Inhibition Constant) | kᵢₙₐ꜀ₜ |

| Mel T | Trypanothione Reductase | Competitive | 9.0 µM[6][9] | - |

| Melarsen Oxide | Trypanothione Reductase | Time-dependent | 17.2 µM[5][7] | 14.3 x 10⁻⁴ s⁻¹[5][7] |

| Melarsen Oxide | Glutathione Reductase | Time-dependent | 9.6 µM[5][7] | 1.06 x 10⁻⁴ s⁻¹[5][7] |

Table 3: In Vitro Trypanocidal Activity

| Compound | IC₅₀ (nM) against T. b. brucei |

| This compound | 6.9[10] |

| This compound/HPβCD Complex | 21.6[10] |

| This compound/RAMβCD Complex | 8.8[10] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the activation and mechanism of action of this compound.

In Vitro Drug Sensitivity Assay (Alamar Blue Assay)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against trypanosomes.

Protocol:

-

Cultivate bloodstream-form Trypanosoma brucei in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum.

-

Dispense 10⁴ trypanosomes per well into a 96-well plate.

-

Add serial dilutions of the test compound (e.g., this compound, melarsen oxide) to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Add Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure fluorescence using a fluorimeter with appropriate excitation and emission wavelengths.

-

Calculate IC₅₀ values by nonlinear regression analysis of the dose-response curves.[11]

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is used to separate and quantify this compound and its metabolites in biological fluids.

Protocol:

-

Obtain biological samples (e.g., plasma, urine, cerebrospinal fluid).

-

Precipitate proteins from the sample (e.g., with acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Elute the compounds using a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid).

-

Detect the compounds using a UV detector at an appropriate wavelength or, for higher specificity and sensitivity, couple the HPLC to a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (ICP-MS) for arsenic-specific detection.[3][12]

-

Quantify the compounds by comparing their peak areas to those of known standards.

Trypanothione Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of trypanothione reductase activity.

Protocol:

-

Purify trypanothione reductase from Trypanosoma species.

-

Prepare a reaction mixture containing buffer, NADPH, and the purified enzyme.

-

Initiate the reaction by adding the substrate, trypanothione disulfide (TS₂).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor (e.g., Mel T or melarsen oxide) before adding the substrate.

-

Calculate the rate of reaction and determine kinetic parameters such as Kᵢ and kᵢₙₐ꜀ₜ by analyzing the data at different substrate and inhibitor concentrations.[5][7]

Visualizing the Pathways and Workflows

The following diagrams illustrate the key processes involved in the activation and action of this compound.

Caption: Biochemical pathway of this compound activation and its action within the trypanosome.

Caption: Experimental workflow for determining the IC₅₀ of a trypanocidal compound.

Caption: Logical relationship of melarsen oxide's inhibition of the trypanothione system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Investigations of the metabolites of the trypanocidal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. pnas.org [pnas.org]

- 7. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. This compound Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Melarsoprol: An In-depth Technical Guide on its Initial Clinical Studies and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsoprol, an organoarsenic compound, was a cornerstone in the treatment of late-stage human African trypanosomiasis (HAT), or sleeping sickness, for over half a century. Introduced in 1949, its ability to cross the blood-brain barrier made it the first effective treatment for the neurological stage of the disease, particularly for the more acute form caused by Trypanosoma brucei rhodesiense.[1][2] Despite its significant toxicity, this compound dramatically altered the prognosis for a disease that was otherwise fatal.[1] This technical guide provides a comprehensive overview of the initial clinical studies, efficacy, and experimental protocols associated with this compound, with a focus on the foundational research that established its use.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized to its active form, melarsen oxide.[3][4] The trypanocidal activity of melarsen oxide is primarily attributed to its interaction with the unique thiol metabolism of the parasite.[3][5]

The key steps in its mechanism of action are:

-

Uptake: Melarsen oxide is taken up by the trypanosome, a process that can be mediated by the P2 adenosine transporter.[6]

-

Adduct Formation: Inside the parasite, melarsen oxide reacts with trypanothione, a conjugate of glutathione and spermidine that is the principal low-molecular-weight thiol in trypanosomatids. This reaction forms a stable adduct known as Mel T.[7][8]

-

Enzyme Inhibition: Mel T is a potent competitive inhibitor of trypanothione reductase, the enzyme responsible for maintaining the reduced state of trypanothione.[7][9]

-

Oxidative Stress and Metabolic Disruption: Inhibition of trypanothione reductase leads to an accumulation of oxidized trypanothione and a subsequent increase in oxidative stress within the parasite.[3][5] This disruption of the parasite's antioxidant defense system is a major contributor to cell death. Additionally, there is evidence that this compound and its metabolites can interfere with other critical metabolic pathways, including glycolysis and DNA synthesis, further contributing to its trypanocidal effect.[3][6][10]

Signaling Pathway: this compound's Impact on Trypanosome Metabolism

Caption: this compound's mechanism of action within the host and trypanosome.

Initial Clinical Studies: Experimental Protocols

The initial clinical trials of this compound, conducted in the late 1940s and early 1950s, were foundational in establishing its therapeutic role. While the protocols of this era were not as rigorously defined as modern clinical trials, they laid the groundwork for subsequent, more structured studies.

Patient Selection and Staging

-

Inclusion Criteria: Patients with a confirmed diagnosis of late-stage HAT, characterized by the presence of trypanosomes in the cerebrospinal fluid (CSF) or significant neurological symptoms, were enrolled in these early studies.

-

Staging: The determination of the disease stage was crucial. In the mid-20th century, this was primarily based on the analysis of CSF obtained via lumbar puncture. Key indicators of late-stage disease included:

-

Presence of Trypanosomes: Microscopic identification of motile trypanosomes in the CSF was a definitive sign of central nervous system (CNS) involvement.[11]

-

White Blood Cell (WBC) Count: An elevated WBC count in the CSF (pleiocytosis) was a strong indicator of CNS inflammation. A threshold of more than 5 WBCs per microliter was often used to define the second stage of the disease.[12][13]

-

Protein Levels: Increased total protein concentration in the CSF also suggested CNS pathology.[12]

-

Dosing and Administration

The early dosage regimens for this compound were developed empirically. A common approach involved a series of intravenous injections, often with rest periods in between to mitigate toxicity. One of the initial regimens, as described in early reports, consisted of:

-

Three to four series of daily injections.

-

Each series would last for three to four days.

-

A rest period of 7 to 10 days was given between each series.

-

Dosages were often graded, starting at a lower dose and gradually increasing to a maximum of 3.6 mg/kg of body weight.[14]

This protracted and complex dosing schedule was a significant burden on both patients and healthcare systems.

Efficacy and Outcome Assessment

The primary outcomes assessed in the initial studies were the clearance of parasites from the CSF and the clinical improvement of the patient.

-

Cure: A "cure" was generally defined as the absence of trypanosomes in the CSF and a return to normal CSF parameters (WBC count and protein levels) following treatment. Patients were typically followed for at least a year to monitor for relapse.

-

Relapse: The reappearance of trypanosomes in the CSF or a significant increase in CSF WBC count after an initial period of improvement was considered a relapse.

Management of Adverse Events

The high toxicity of this compound was recognized from the outset. The most severe adverse event was post-treatment reactive encephalopathy (PTRE), a life-threatening neurological syndrome.[15] Early management of PTRE was largely supportive. The introduction of corticosteroids, such as prednisolone, in later years was found to reduce the incidence and mortality of this complication.[9]

Experimental Workflow: Diagnosis and Treatment of Late-Stage HAT (Mid-20th Century)

Caption: A simplified workflow for the diagnosis and treatment of late-stage HAT in the mid-20th century.

Efficacy and Toxicity of this compound: A Summary of Early Clinical Data

The initial clinical studies of this compound demonstrated its high efficacy in clearing trypanosomes from the CNS of patients with late-stage HAT. However, this efficacy was tempered by its severe toxicity.

Table 1: Efficacy of this compound in Early Clinical Studies

| Study/Regimen | Patient Population | Cure Rate | Relapse Rate | Reference(s) |

| Early Friedheim Studies | T.b. gambiense & T.b. rhodesiense | High (specific percentages not consistently reported) | Variable | [16][17] |

| Standard Long-Course | T.b. gambiense | 71.4% - 91.8% (at 1 year) | 8.2% - 28.6% (at 1 year) | [18] |

| 10-Day Short-Course | T.b. gambiense | 73.0% - 91.1% (at 1 year) | 8.9% - 27.0% (at 1 year) | [18][19] |

| 10-Day Schedule | T.b. rhodesiense | ~96% (at 1 year) | Low (specific rate not provided) | [20][21] |

Table 2: Toxicity of this compound in Early Clinical Studies

| Adverse Event | Incidence Rate | Fatality Rate (if applicable) | Reference(s) |

| Post-Treatment Reactive Encephalopathy (PTRE) | 5% - 10% | Approximately 50% | [15][17] |

| Overall Treatment-Related Mortality | 1% - 5% | N/A | [17] |

| Other Adverse Events (e.g., peripheral neuropathy, skin reactions, gastrointestinal upset) | Common | Generally not fatal | [5] |

Conclusion

The introduction of this compound was a pivotal moment in the history of human African trypanosomiasis treatment. The initial clinical studies, though lacking the rigorous design of modern trials, established its efficacy in treating the otherwise fatal late-stage of the disease. The significant toxicity of this compound, particularly the high incidence of fatal post-treatment reactive encephalopathy, spurred further research into safer and more effective treatments. While newer, less toxic drugs have now largely replaced this compound for the treatment of T.b. gambiense HAT, it remains an important therapeutic option for late-stage T.b. rhodesiense infections in certain contexts. The legacy of this compound underscores the critical balance between efficacy and safety in drug development for neglected tropical diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Melarsen oxide in the treatment of human trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Melaminophenyl Arsenicals this compound and Melarsen Oxide Interfere with Thiamine Metabolism in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. African Trypanosomiasis [cdc.gov]

- 12. Human African trypanosomiasis of the CNS: current issues and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Guidance for Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Study on the this compound-Related Encephalopathic Syndrome: Risk Factors and HLA Association - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mel B in the treatment of human trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effectiveness of this compound and eflornithine as first-line regimens for gambiense sleeping sickness in nine Médecins Sans Frontières programmes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of new, concise schedule for this compound in treatment of sleeping sickness caused by Trypanosoma brucei gambiense: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety and Efficacy of the 10-Day this compound Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]

- 21. Safety and Efficacy of the 10-Day this compound Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

Melarsoprol: A Technical Guide to its Role in Second-Stage Human African Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Melarsoprol, an organoarsenic compound that has long been a cornerstone in the treatment of second-stage Human African Trypanosomiasis (HAT), particularly against Trypanosoma brucei rhodesiense. Despite its efficacy, the use of this compound is fraught with challenges, most notably its severe toxicity profile, including a potentially fatal reactive encephalopathy. This document delves into the core aspects of this compound, including its mechanism of action, clinical efficacy, pharmacokinetic profile, and associated toxicities. Detailed experimental protocols from key studies are provided, alongside quantitative data summarized in structured tables and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development for neglected tropical diseases.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease transmitted by the tsetse fly. The disease progresses from a first-stage (hemolymphatic) to a second-stage (meningoencephalitic) when the parasites, Trypanosoma brucei gambiense or Trypanosoma brucei rhodesiense, cross the blood-brain barrier.[1][2] Second-stage HAT is fatal if left untreated.[3] For many years, this compound, introduced in 1949, was the only available treatment for late-stage T. b. rhodesiense infections.[2][4][5] Its ability to penetrate the central nervous system made it invaluable, yet its high toxicity necessitates a careful risk-benefit analysis for each patient.[6][7] This guide aims to provide a detailed technical resource on the multifaceted role of this compound in the management of this devastating disease.

Mechanism of Action

This compound is a prodrug that is metabolized to its active form, melarsen oxide.[1][5][6] The trypanocidal activity of melarsen oxide is primarily attributed to its interaction with the unique thiol metabolism of the parasite.

Key Molecular Interactions:

-

Trypanothione Adduct Formation: Melarsen oxide avidly binds to trypanothione, a dithiol unique to trypanosomatids that is central to their antioxidant defense.[1] This binding forms a stable adduct known as Mel T.[6]

-

Enzyme Inhibition: Mel T is a potent competitive inhibitor of trypanothione reductase, a critical enzyme for maintaining the reduced pool of trypanothione.[5][8] Inhibition of this enzyme disrupts the parasite's redox balance, leading to oxidative stress and cell death.[1]

-

Glycolysis Disruption: this compound also interferes with key enzymes in the glycolytic pathway, such as pyruvate kinase.[1][9] As bloodstream-form trypanosomes are heavily reliant on glycolysis for ATP production, this disruption leads to a rapid energy crisis and cell death.[1]

-

Inhibition of DNA Synthesis: Recent studies have shown that this compound treatment leads to a cell cycle stall and a complete inhibition of DNA synthesis within 24 hours.[10] This effect is linked to the disruption of the trypanothione pathway, which is essential for the production of deoxyribonucleoside triphosphates (dNTPs).[10]

Drug Uptake and Resistance:

This compound enters the trypanosome through transporters, including the P2 adenosine transporter and aquaglyceroporin 2 (AQP2).[11][12] Mutations in the gene encoding AQP2 have been identified as a primary mechanism of this compound resistance, leading to reduced drug uptake.[13][14]

Quantitative Data Summary

Efficacy of this compound

The efficacy of this compound can be high, but relapse rates are a significant concern in some regions.

| Study Population | Treatment Regimen | Cure Rate (at follow-up) | Relapse Rate | Citation |

| T. b. rhodesiense (Tanzania & Uganda) | 10-day schedule | 96% (12 months) | 2 relapses reported | [4][15] |

| T. b. gambiense (DRC, 2001-2003) | Standard this compound | Not specified | 19.5% (959/4925) | [16] |

| General Use | Standard this compound | ~95% | 1-10% | [6][17] |

Toxicity Profile of this compound

The most significant toxicity is reactive encephalopathy, which can be fatal.

| Adverse Event | Incidence Rate (T. b. rhodesiense) | Incidence Rate (T. b. gambiense) | Case Fatality Rate | Citation |

| Reactive Encephalopathy (ES) | 5-18% | 3-6% | 44-57% | [3][4][18] |

| Overall Treatment Mortality | 8.4-11.6% | 5.7% | - | [4][19][20] |

Pharmacokinetic Parameters

This compound is rapidly metabolized, but its active metabolites have a longer half-life.

| Parameter | Value | Species | Citation |

| This compound | |||

| Half-life | < 1 hour (HPLC); ~35 hours (bioassay) | Human | [6][17][21] |

| Clearance | 21.5 ml/min/kg | Human | [6] |

| Volume of Distribution | ~100 L | Human | [17][22] |

| Max Serum Concentration | 2-4 µg/mL (24h post-dose) | Human | [17][22] |

| CSF Concentration | 0-0.1 µg/mL | Human | [17][22] |

| Melarsen Oxide (Metabolite) | |||

| Time to Max Plasma Conc. | ~15 minutes | Human | [6][21] |

| Half-life | ~3.9 hours | Human | [6] |

Experimental Protocols

Clinical Trial Protocol: 10-Day this compound Schedule for T. b. rhodesiense

This protocol is based on the Impamel III program conducted in Tanzania and Uganda.

Objective: To assess the safety and efficacy of an abbreviated 10-day this compound schedule.

Study Design: Sequential proof-of-concept trial and a utilization study with historical controls.

Inclusion Criteria:

-

Confirmed second-stage T. b. rhodesiense infection (trypanosomes and/or ≥5 WBC/mm³ in CSF).[4]

-

Minimum age of 6 years.

-

Informed consent.

Exclusion Criteria:

-

Unconscious patients.

-

Pregnant patients.

Treatment Regimen:

-

This compound: 2.2 mg/kg daily for 10 consecutive days, administered as a slow intravenous injection.[15] The maximum daily dose is 180 mg.[23][24]

-

Pre-treatment (in some arms): A test dose of suramin (5 mg/kg) followed by a full dose (20 mg/kg) was evaluated but showed no benefit.[4]

-

Concomitant Medication: Prednisolone (1 mg/kg, max 50 mg/day) administered to potentially reduce the risk of reactive encephalopathy.[23][24]

Monitoring and Endpoints:

-

Primary Outcome: Safety (incidence of reactive encephalopathy and death) and efficacy (parasitological cure) at the end of treatment.

-

Secondary Outcome: Clinical cure at 3, 6, and 12-month follow-up visits.

-

Procedures: Daily clinical assessment, lumbar puncture at baseline and end of treatment.

In Vitro Trypanocidal Activity Assay

This protocol is a generalized method based on descriptions of in vitro studies.[5][25]

Objective: To determine the 50% growth-inhibiting concentration (IC50) of this compound against bloodstream-form trypanosomes.

Materials:

-

Trypanosoma brucei bloodstream-form culture.

-

Complete HMI-9 medium.

-

This compound stock solution.

-

96-well microtiter plates.

-

Resazurin-based viability dye.

-

Plate reader (fluorometer).

Protocol:

-

Parasite Seeding: Seed bloodstream-form trypanosomes at a density of 2 x 10⁴ cells/mL in a 96-well plate.

-

Drug Dilution: Prepare a serial dilution of this compound in HMI-9 medium.

-

Incubation: Add the drug dilutions to the wells containing parasites and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add a resazurin-based viability reagent to each well and incubate for a further 4-6 hours.

-

Data Acquisition: Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

-

Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Logical Relationships in Treatment Decisions

The decision to use this compound is complex and depends on the parasite subspecies, disease stage, and availability of alternative treatments.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. britannica.com [britannica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Safety and Efficacy of the 10-Day this compound Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Effects of trypanocidal drugs on DNA synthesis: new insights into this compound growth inhibition | Parasitology | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound Resistance in African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Safety and Efficacy of the 10-Day this compound Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Failure Rates of this compound for Sleeping Sickness, Democratic Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Clinical Study on the this compound-Related Encephalopathic Syndrome: Risk Factors and HLA Association - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Risk factors for encephalopathy and mortality during this compound treatment of Trypanosoma brucei gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 21. Investigations of the metabolites of the trypanocidal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic properties of the trypanocidal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Treatment of rhodesiense HAT - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 25. Trypanosoma brucei: lack of cross-resistance to this compound in vitro by cymelarsan-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of Melarsoprol to Trypanothione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the covalent binding of the trypanocidal drug melarsoprol to trypanothione, a critical interaction in the mechanism of action against African trypanosomes. This compound, a trivalent arsenical, is a prodrug that is metabolized to its active form, melarsen oxide. This guide details the chemical transformation of this compound and the subsequent covalent modification of trypanothione, a unique dithiol antioxidant in trypanosomatids. The formation of the stable melarsen oxide-trypanothione adduct, known as Mel T, leads to the potent and selective inhibition of trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. This document consolidates quantitative kinetic data, detailed experimental protocols for studying this interaction, and visual representations of the underlying biochemical pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of trypanosomiasis and the development of novel chemotherapeutic agents.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. This compound has been a cornerstone in the treatment of late-stage HAT, particularly for infections caused by T. b. rhodesiense. Its efficacy is intrinsically linked to its ability to covalently bind to and sequester trypanothione, a vital low-molecular-weight thiol unique to the antioxidant system of trypanosomatids.

This guide will explore the intricacies of this covalent interaction, from the initial metabolic activation of this compound to the downstream consequences of trypanothione reductase inhibition.

The Covalent Binding Mechanism

This compound itself is not the active trypanocidal agent. It is a prodrug that undergoes metabolic conversion to melarsen oxide.[1][2] This active metabolite readily reacts with the two thiol groups of reduced trypanothione (T(SH)₂) to form a stable, cyclic dithioarsane adduct known as Mel T.[3][4] This covalent bond formation is rapid and effectively removes trypanothione from its functional pool.

The Mel T adduct then acts as a potent competitive inhibitor of trypanothione reductase (TR), the enzyme responsible for maintaining the reduced state of the trypanothione pool.[3][4] The inhibition of TR disrupts the parasite's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage, including the inhibition of DNA synthesis.[5][6][7]

Mandatory Visualization: Covalent Binding of this compound to Trypanothione

Caption: Covalent binding of this compound's active metabolite to trypanothione and subsequent inhibition of trypanothione reductase.

Quantitative Data

The interaction between melarsen oxide, the Mel T adduct, and trypanothione reductase has been characterized by several kinetic parameters. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Enzyme | Inhibitor | Reference |

| k_inact | 14.3 x 10⁻⁴ s⁻¹ | Trypanothione Reductase | Melarsen Oxide | [3] |

| K_i | 17.2 µM | Trypanothione Reductase | Melarsen Oxide | [3] |

| K_i | 9.0 µM | Trypanothione Reductase | Mel T adduct | [4][8] |

| Stability Constant (K_a) of Mel T | 1.05 x 10⁷ M⁻¹ | - | - | [4][9] |

Table 1: Kinetic Parameters of Trypanothione Reductase Inhibition

| Compound | IC₅₀ (nM) against T. b. brucei | Reference |

| This compound | Not specified in the provided results | |

| Melarsen oxide | >200-fold resistance in resistant lines | [10] |

Table 2: In Vitro Trypanocidal Activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the covalent binding of this compound to trypanothione and its consequences.

Trypanothione Reductase Inhibition Assay

This protocol is adapted from methodologies described for assaying trypanothione reductase activity and its inhibition.

Objective: To determine the inhibitory effect of melarsen oxide or the Mel T adduct on the enzymatic activity of trypanothione reductase.

Materials:

-

Recombinant Trypanothione Reductase (TR)

-

NADPH

-

Trypanothione disulfide (TS₂)

-

Melarsen oxide or pre-formed Mel T adduct

-

Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of TR, and the inhibitor (melarsen oxide or Mel T) at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADPH to a final concentration of approximately 100-150 µM.

-

Immediately after adding NADPH, add TS₂ to start the reaction.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Kinetic parameters like K_i can be determined by performing the assay at varying substrate concentrations and using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Mandatory Visualization: Trypanothione Reductase Inhibition Assay Workflow

Caption: A stepwise workflow for determining the inhibition of trypanothione reductase.

Measurement of Reactive Oxygen Species (ROS) in Trypanosomes

This protocol is based on established methods for detecting intracellular ROS in Trypanosoma species.

Objective: To quantify the level of intracellular ROS in trypanosomes following treatment with this compound.

Materials:

-

Trypanosoma brucei culture

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Culture T. brucei parasites to the desired density.

-

Treat the parasite cultures with varying concentrations of this compound for a defined period (e.g., 1-24 hours). Include an untreated control group.

-

After treatment, harvest the parasites by centrifugation and wash them with PBS to remove the drug and culture medium.

-

Resuspend the parasites in PBS containing the H₂DCFDA probe (typically 5-10 µM).

-

Incubate the cells with the probe in the dark at 37°C for 30-60 minutes. H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After incubation, wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of the cell suspension using a fluorometric microplate reader (excitation ~485 nm, emission ~520 nm) or analyze individual cells by flow cytometry.

-

Compare the fluorescence intensity of the this compound-treated groups to the untreated control to determine the relative increase in ROS levels.

Mandatory Visualization: ROS Detection Workflow

Caption: A generalized workflow for the detection of reactive oxygen species in trypanosomes.

Downstream Effects of Trypanothione Reductase Inhibition

The inhibition of trypanothione reductase by the Mel T adduct has profound consequences for the parasite's survival. The primary downstream effect is the disruption of the trypanothione-based antioxidant system, leading to a state of severe oxidative stress.

Mandatory Visualization: Downstream Signaling Pathway

Caption: The signaling cascade initiated by the inhibition of trypanothione reductase.

Conclusion

The covalent binding of this compound's active metabolite, melarsen oxide, to trypanothione is a cornerstone of its trypanocidal activity. The resulting Mel T adduct effectively inhibits trypanothione reductase, a critical enzyme in the parasite's unique antioxidant defense system. This targeted disruption of redox homeostasis leads to a cascade of events, culminating in oxidative stress, inhibition of essential biosynthetic pathways like DNA synthesis, and ultimately, parasite death. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the rational design of new and improved therapies for African trypanosomiasis and for combating the emergence of drug resistance. While the precise three-dimensional structure of the Mel T adduct remains to be elucidated, the wealth of information on its formation and inhibitory activity provides a solid foundation for future research in this critical area of tropical medicine.

References

- 1. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray structure of trypanothione reductase from Crithidia fasciculata at 2.4-A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. Drug resistance in African trypanosomiasis: the this compound and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of trypanocidal drugs on DNA synthesis: new insights into this compound growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Trypanothione is the primary target for arsenical drugs against African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Melarsoprol Against Trypanosoma brucei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsoprol is an arsenical compound that has been a crucial drug for the treatment of late-stage human African trypanosomiasis (HAT), also known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei.[1] Its ability to cross the blood-brain barrier makes it effective against the neurological stage of the disease.[1][2] The primary mechanism of action of this compound involves its conversion to the active metabolite, melarsen oxide. This trivalent arsenical compound is highly reactive and binds to thiol groups in proteins within the parasite.[1] A key target is trypanothione, a unique thiol crucial for the parasite's redox balance.[1] By binding to trypanothione, melarsen oxide disrupts vital metabolic processes, including glycolysis, and induces oxidative stress, ultimately leading to parasite death.[1] This document provides a detailed protocol for the in vitro testing of this compound against T. brucei using the Alamar Blue (resazurin) cell viability assay.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of Trypanosoma brucei as determined by in vitro assays.

| Trypanosoma brucei Strain | IC50 (nM) | Reference |

| T. b. brucei S427 | 6.9 | [2] |

| T. b. brucei S427 | 21.6 (mel/HPβCD complex) | [2] |

| T. b. brucei S427 | 8.8 (mel/RAMβCD complex) | [2] |

| T. b. gambiense (drug-sensitive) | 22-42 | [3] |

Experimental Protocols

Culturing Bloodstream Form (BSF) Trypanosoma brucei

This protocol is for the routine maintenance and propagation of bloodstream form T. brucei in vitro to generate a sufficient number of parasites for drug sensitivity assays.

Materials:

-

T. brucei bloodstream form parasites (e.g., S427 strain)

-

HMI-9 (Hirumi's Modified Iscove's Medium) with 10% heat-inactivated Fetal Bovine Serum (FBS)

-

2-mercaptoethanol

-

Penicillin-Streptomycin solution

-

T-25 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete HMI-9 medium by supplementing with 10% heat-inactivated FBS, 100 µg/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.

-

Thaw a cryopreserved vial of T. brucei BSF rapidly in a 37°C water bath.

-

Transfer the thawed cell suspension to a T-25 flask containing 10 mL of pre-warmed complete HMI-9 medium.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor the parasite density daily using a hemocytometer. The parasites are in the logarithmic growth phase between 1 x 10^5 and 2 x 10^6 cells/mL.

-

Subculture the parasites every 2-3 days by diluting the culture with fresh, pre-warmed complete HMI-9 medium to a density of 1-2 x 10^5 cells/mL.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete HMI-9 medium

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

-

On the day of the assay, thaw an aliquot of the stock solution.

-

Prepare a series of working solutions by performing serial dilutions of the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity to the parasites.

In Vitro this compound Sensitivity Testing using Alamar Blue Assay

This assay determines the viability of T. brucei after exposure to various concentrations of this compound. The Alamar Blue reagent (resazurin) is a cell-permeable, non-fluorescent, and blue dye that is reduced by metabolically active cells to the fluorescent and pink-colored resorufin.

Materials:

-

Log-phase T. brucei BSF culture

-

This compound working solutions

-

Complete HMI-9 medium

-

Alamar Blue (Resazurin) reagent

-

Sterile 96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm)

Procedure:

-

Harvest log-phase T. brucei BSF and adjust the cell density to 2 x 10^5 cells/mL in fresh, pre-warmed complete HMI-9 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add 100 µL of the this compound working solutions in duplicate or triplicate to the wells containing the parasites. Include wells with untreated parasites (positive control) and wells with medium only (negative control/background).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the 48-hour incubation, add 20 µL of Alamar Blue reagent to each well.

-

Incubate the plate for an additional 24 hours under the same conditions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage inhibition of parasite growth for each this compound concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Caption: Experimental workflow for in vitro this compound sensitivity testing.

References

Animal Models for In Vivo Efficacy Studies of Melarsoprol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsoprol, a trivalent arsenical compound, has historically been a crucial drug for the treatment of late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense.[1][2][3] Due to its significant toxicity, including a fatal post-treatment reactive encephalopathy in about 5% of patients, its use is now limited, but it remains a treatment option for relapsed cases and for second-stage T. b. rhodesiense infections.[1][4][5] The development of safer and more effective trypanocidal drugs necessitates robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for utilizing animal models, primarily murine models, to study the in vivo efficacy of this compound and its formulations. These models are invaluable for understanding drug efficacy, pharmacokinetics, and toxicity, and for screening new therapeutic candidates.

Animal Models in this compound Research

Murine models are the most widely used for studying HAT due to their cost-effectiveness, ease of handling, and the availability of genetically defined strains.[6][7] Rats and non-human primates have also been used but are less common.[6] The choice of mouse and parasite strain is critical as it influences the disease progression, mimicking either the acute form of the disease caused by T. b. rhodesiense or the chronic form caused by T. b. gambiense.[8]

Common Trypanosome Strains:

-

Trypanosoma brucei brucei : A non-human infective subspecies often used in research to establish models of HAT. Strains like GVR35 are used to create chronic infections that progress to a late, meningoencephalitic stage.[9][10]

-

Trypanosoma brucei rhodesiense : Causes the acute form of HAT. Strains like STIB900 are used to model the more rapid and virulent disease progression.[2]

-

Trypanosoma brucei gambiense : Responsible for the chronic form of HAT, representing over 90% of human cases.[8] Field isolates are often used to study drug sensitivity and resistance.[11][12]

Common Mouse Strains:

-

CD-1: An outbred mouse stock often used for infectious disease models.[9]

-

OF-1: Another outbred strain used in trypanosomiasis research.[11]

-

Balb/c: An inbred strain susceptible to T. brucei infection.[13]

Data Presentation: Quantitative Efficacy of this compound in Murine Models

The following tables summarize quantitative data from various studies on the efficacy of this compound in mouse models of HAT.

| Parameter | Mouse Strain | Parasite Strain | Infection Stage | This compound Dose | Administration Route | Treatment Schedule | Cure Rate (%) | Relapse Rate (%) | Reference |

| Efficacy | CD-1 | T. b. brucei GVR35 | Late Stage (Day 21 p.i.) | 1 mg/kg | Not Specified | Not Specified | - | High (relapse by D30) | [9] |

| Efficacy | CD-1 | T. b. brucei GVR35 | Late Stage (Day 21 p.i.) | 10 mg/kg | Not Specified | Not Specified | High (no relapse by D35) | Low | [9] |

| Efficacy | Not Specified | T. b. brucei | Advanced (6th week) | 10 mg/kg | Intravenous | Single dose | Apparent Cure | One relapse observed | [14] |

| Efficacy | Not Specified | T. b. brucei | Advanced (6th week) | 3 x 10 mg/kg | Intravenous | Not Specified | Apparent Cure | - | [14] |

| Efficacy | Not Specified | T. b. brucei | Advanced (6th week) | 20 mg/kg | Intravenous | Single dose | Apparent Cure | - | [14] |

| Efficacy | OF-1 | T. b. gambiense (field isolates) | Acute Phase | 10 mg/kg | Intraperitoneal | 4 consecutive days | High (most strains) | Relapse in some strains after 3 months | [11] |

| Efficacy | Not Specified | T. b. brucei | Not Specified | 20 mg/kg | Not Specified | 4 days | 100% | - | [2] |

| Efficacy | Not Specified | T. b. rhodesiense STIB 900 | Not Specified | 20 mg/kg | Not Specified | 4 days | 25% | - | [2] |

p.i. = post-infection D30/D35 = Day 30/35 post-infection

Experimental Protocols

Protocol 1: Murine Model of Late-Stage Human African Trypanosomiasis

This protocol describes the establishment of a late-stage (meningoencephalitic) infection in mice, which is essential for evaluating the efficacy of drugs like this compound that can cross the blood-brain barrier.

Materials:

-

Trypanosoma brucei brucei GVR35 strain

-

CD-1 mice (female, 6-8 weeks old)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

-

Syringes and needles (27G)

Procedure:

-

Parasite Preparation: Obtain T. b. brucei GVR35 from a cryopreserved stock or an infected donor mouse. Dilute the parasites in PBS to a concentration of 1 x 10^5 parasites/mL.

-

Infection: Inoculate mice intraperitoneally (IP) with 0.2 mL of the parasite suspension (2 x 10^4 parasites per mouse).

-

Disease Progression: Monitor the mice daily for clinical signs of infection. Parasitemia can be monitored by tail blood smear examination under a microscope. The late, CNS-stage of the disease is typically established by day 21 post-infection.[4]

-

Confirmation of CNS Infection: CNS involvement can be confirmed by detecting parasites in the cerebrospinal fluid (CSF) or brain homogenates using qPCR, or through bioluminescence imaging if using a luciferase-expressing parasite strain.[9]

Protocol 2: In Vivo Efficacy Assessment of this compound

This protocol outlines the procedure for treating infected mice with this compound and assessing its efficacy.

Materials:

-

This compound

-

Vehicle for drug dissolution (e.g., propylene glycol for standard this compound, water for cyclodextrin-complexed this compound)[4]

-

Infected mice (from Protocol 1)

-

Dosing needles (oral gavage or for injection)

-

Equipment for monitoring parasitemia (microscope, slides) or bioluminescence (IVIS Lumina)

Procedure:

-

Drug Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.

-

Treatment Initiation: On day 21 post-infection, begin the treatment regimen. For example, administer this compound at a dose of 10 mg/kg daily for a specified duration (e.g., 4 or 7 days).[9][11] Administration can be via intravenous, intraperitoneal, or oral gavage routes.[4][14]

-

Efficacy Monitoring:

-

Parasitemia: Monitor blood parasitemia daily during and after treatment. A curative effect is indicated by the absence of detectable parasites in the blood.

-

Bioluminescence Imaging: For models using luciferase-expressing trypanosomes, whole-body bioluminescence can be measured to non-invasively monitor the parasite load, including in the CNS.[9] A significant reduction in the bioluminescent signal indicates treatment efficacy.

-

Survival: Monitor the survival of the mice for an extended period post-treatment (e.g., up to 180 days) to check for relapse.[15]

-

-

Relapse Assessment: After the initial clearance of parasites from the blood, continue to monitor the mice for several weeks or months for any resurgence of parasitemia, which would indicate a relapse. Immunosuppression with cyclophosphamide can be used to detect low-level, latent infections.[11]

-

CNS Parasite Load Quantification (qPCR): At the end of the experiment, or at specific time points, brain tissue can be collected to quantify the parasite load using qPCR.[9][15]

-

Perfuse the mice with saline to remove blood from the brain.

-

Homogenize the brain tissue.

-

Extract DNA from the homogenate.

-

Perform qPCR using primers and probes specific for a trypanosome gene (e.g., 18S rRNA).

-

Mandatory Visualizations

Caption: Workflow for in vivo efficacy testing of this compound in a late-stage HAT mouse model.

References

- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.itg.be [research.itg.be]

- 8. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]